The Discovery and Development of Riviciclib: A Technical Overview
The Discovery and Development of Riviciclib: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Riviciclib (formerly known as P276-00) is a novel small molecule inhibitor of cyclin-dependent kinases (CDKs), key regulators of cell cycle progression and transcription. Developed by Piramal Life Sciences (formerly Piramal Phytocare Ltd.), Riviciclib emerged from research efforts targeting the dysregulation of the cell cycle, a hallmark of cancer. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of Riviciclib, with a focus on its mechanism of action, key experimental findings, and the methodologies employed in its investigation.
Discovery and Medicinal Chemistry
The discovery of Riviciclib was rooted in the pursuit of potent and selective CDK inhibitors as potential anticancer agents. The core chemical scaffold of Riviciclib is a flavone, a class of naturally occurring compounds with diverse biological activities. Medicinal chemistry efforts focused on optimizing the potency and selectivity of this scaffold against key CDK targets implicated in cancer cell proliferation. While the detailed synthetic route is proprietary, the final structure of Riviciclib hydrochloride is (±)-2-(2-Chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4H-chromen-4-one hydrochloride.
Mechanism of Action: Targeting Multiple CDKs
Riviciclib is a potent inhibitor of multiple cyclin-dependent kinases, primarily targeting CDK1, CDK4, and CDK9.[1][2][3][4] This multi-targeted approach allows Riviciclib to intervene at different crucial checkpoints of the cell cycle and transcription, leading to its anti-proliferative and pro-apoptotic effects.
The primary targets of Riviciclib and their roles are:
-
CDK4/Cyclin D1: This complex is a key regulator of the G1-S phase transition of the cell cycle. Inhibition of CDK4 prevents the phosphorylation of the retinoblastoma protein (pRb), thereby keeping it in its active, hypophosphorylated state. Active pRb remains bound to the E2F transcription factor, preventing the transcription of genes required for S-phase entry and ultimately leading to G1 cell cycle arrest.[1]
-
CDK1/Cyclin B: This complex is essential for the G2-M phase transition and the progression through mitosis. Inhibition of CDK1 leads to G2/M arrest.
-
CDK9/Cyclin T1: This complex, also known as positive transcription elongation factor b (P-TEFb), plays a critical role in the regulation of transcription by phosphorylating the C-terminal domain of RNA polymerase II. Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis.
The following diagram illustrates the signaling pathways targeted by Riviciclib.
Caption: Mechanism of action of Riviciclib, targeting key CDK complexes.
Preclinical Development
In Vitro Studies
A series of in vitro experiments were conducted to characterize the biochemical and cellular activity of Riviciclib.
Table 1: In Vitro Inhibitory Activity of Riviciclib
| Target Enzyme | IC50 (nM) | Reference |
| CDK9/Cyclin T1 | 20 | [1][3][4] |
| CDK4/Cyclin D1 | 63 | [1][3][4] |
| CDK1/Cyclin B | 79 | [1][3][4] |
| CDK2/Cyclin A | 224 | [1] |
| CDK6/Cyclin D3 | 396 | [1] |
Riviciclib demonstrated potent anti-proliferative activity against a broad panel of human cancer cell lines.
Table 2: Anti-proliferative Activity of Riviciclib in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nmol/L) | Reference |
| HCT-116 | Colon Carcinoma | 300 - 800 | [1] |
| U2OS | Osteosarcoma | 300 - 800 | [1] |
| H-460 | Non-small Cell Lung Carcinoma | 300 - 800 | [1] |
| HL-60 | Promyelocytic Leukemia | 300 - 800 | [1] |
| HT-29 | Colon Carcinoma | 300 - 800 | [1] |
| SiHa | Cervical Carcinoma | 300 - 800 | [1] |
| MCF-7 | Breast Carcinoma | 300 - 800 | [1] |
| Colo-205 | Colon Carcinoma | 300 - 800 | [1] |
| SW-480 | Colon Carcinoma | 300 - 800 | [1] |
| PC-3 | Prostate Carcinoma | 300 - 800 | [1] |
| Caco2 | Colorectal Adenocarcinoma | 300 - 800 | [1] |
| T-24 | Bladder Carcinoma | 300 - 800 | [1] |
Note: A range is provided as reported in the source.
Mechanistic studies in cell lines confirmed that Riviciclib induces cell cycle arrest and apoptosis. In H-460 and WI-38 cells, Riviciclib caused G1 arrest, while in HL-60 cells, it induced apoptosis.[5] Western blot analysis in H-460 and MCF-7 cells showed a reduction in the levels of Cyclin D1, CDK4, and phosphorylated pRb (Ser780) following treatment with Riviciclib.[1][5]
In Vivo Studies
The anti-tumor efficacy of Riviciclib was evaluated in various murine xenograft models.
Table 3: In Vivo Anti-tumor Efficacy of Riviciclib
| Tumor Model | Animal Model | Treatment Regimen | Outcome | Reference |
| Murine Colon Cancer (CA-51) | Not Specified | 50 mg/kg/day, i.p., for 20 treatments | Significant growth inhibition | [1][2] |
| Murine Lung Carcinoma (Lewis Lung) | Not Specified | 60 mg/kg (30 mg/kg twice daily), i.p., every alternate day for 7 treatments | Significant growth inhibition | [1][2] |
| Human Colon Carcinoma (HCT-116) Xenograft | Severe Combined Immunodeficient (SCID) mice | 35 mg/kg/day, i.p., for 10 days | Significant growth inhibition | [2][5] |
| Human Non-small Cell Lung Carcinoma (H-460) Xenograft | Severe Combined Immunodeficient (SCID) mice | 50 mg/kg once daily or 30 mg/kg twice daily, i.p., for 18-20 treatments | Significant growth inhibition | [1][2][5] |
| Mantle Cell Lymphoma (Jeko-1) Xenograft | SCID mice | Not Specified | Significant efficacy and increased survival |
Clinical Development
Riviciclib entered clinical development for various malignancies. Several Phase I and Phase II clinical trials were initiated to evaluate its safety, tolerability, and efficacy.
Table 4: Selected Clinical Trials of Riviciclib (P276-00)
| NCT Number | Phase | Condition(s) | Status | Sponsor |
| NCT00899054 | Phase 1/Phase 2 | Squamous Cell Carcinoma of Head and Neck | Completed | Piramal Enterprises Limited |
| NCT00898287 | Phase 1/Phase 2 | Pancreatic Cancer | Completed | Piramal Enterprises Limited |
| NCT00882063 | Phase 1/Phase 2 | Relapsed and/or Refractory Multiple Myeloma | Completed | Piramal Enterprises Limited |
| NCT00547404 | Phase 1 | Multiple Myeloma | Withdrawn | Piramal Enterprises Limited |
| NCT00407498 | Phase 1 | Neoplasm | Completed | Piramal Enterprises Limited |
| NCT01333137 | Phase 1 | Metastatic Triple Negative Breast Cancer | Terminated | Not Specified |
| NCT00843050 | Phase 2 | Relapsed and/or Refractory Mantle Cell Lymphoma | Terminated | Not Specified |
The outcomes of these trials have been mixed, with some studies being completed while others were terminated or withdrawn. For instance, a Phase II study in patients with relapsed or refractory mantle cell lymphoma was terminated due to insufficient efficacy.[6][7] Despite promising preclinical data, the translation to significant clinical benefit as a monotherapy proved challenging, a common hurdle for many anti-cancer agents.
Experimental Protocols
CDK Enzyme Inhibition Assay
The following diagram outlines a general workflow for determining the in vitro inhibitory activity of Riviciclib against CDK enzymes.
Caption: A generalized workflow for a CDK enzyme inhibition assay.
Detailed Methodology:
-
Plate Preparation: A 96-well filter plate is used.
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA.[1]
-
Substrate: Glutathione S-transferase (GST)-tagged retinoblastoma protein (GST-pRb).
-
ATP Mix: A mixture of unlabeled ATP and radiolabeled [γ-³²P]ATP.
-
Test Compound: Serial dilutions of Riviciclib are prepared.
-
-
Assay Procedure:
-
The substrate (GST-pRb) is added to the wells.
-
The various concentrations of Riviciclib are added to the wells.
-
The CDK enzyme (e.g., CDK4/Cyclin D1) is added to initiate the reaction.
-
The plate is incubated to allow for the phosphorylation reaction.
-
The reaction is stopped, and the wells are washed to remove unincorporated [γ-³²P]ATP.
-
-
Detection: The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
The anti-proliferative effects of Riviciclib were typically assessed using a [³H]-thymidine incorporation assay.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.[1]
-
Compound Treatment: Cells are treated with various concentrations of Riviciclib and incubated for a defined period (e.g., 48 hours).[1]
-
[³H]-Thymidine Incorporation: [³H]-thymidine is added to each well, and the cells are incubated for an additional 5-7 hours to allow for its incorporation into newly synthesized DNA.[1]
-
Cell Harvesting and Detection: Cells are harvested onto filter mats, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 values are calculated based on the reduction in [³H]-thymidine incorporation in treated cells compared to untreated controls.
In Vivo Xenograft Studies
General Methodology:
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.
-
Tumor Cell Implantation: Human cancer cells are injected subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volumes are measured regularly (e.g., using calipers).
-
Treatment: Once tumors reach a certain size, mice are randomized into control and treatment groups. Riviciclib is administered via a specified route (typically intraperitoneal) and schedule.
-
Efficacy Evaluation: Tumor volumes are monitored throughout the study. The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Conclusion
Riviciclib (P276-00) is a multi-targeted CDK inhibitor with potent in vitro and in vivo anti-cancer activity. Its ability to inhibit CDK1, CDK4, and CDK9 allows it to disrupt the cell cycle at multiple points and induce apoptosis. While preclinical studies demonstrated significant promise, the clinical development of Riviciclib as a monotherapy has faced challenges, highlighting the complexities of translating preclinical efficacy into clinical success. Further investigation into combination therapies or its use in specific, biomarker-defined patient populations may yet reveal the full therapeutic potential of this compound. This technical guide provides a foundational understanding of the discovery and development history of Riviciclib for researchers and professionals in the field of oncology drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Riviciclib (P276-00) | C21H20ClNO5 | CID 9952923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Phase II, Single-Arm, Open-Label, Multicenter Study to Evaluate the Efficacy and Safety of P276-00, a Cyclin Dependent Kinase Inhibitor, in Patients with Relapsed or Refractory Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase II, single-arm, open-label, multicenter study to evaluate the efficacy and safety of P276-00, a cyclin-dependent kinase inhibitor, in patients with relapsed or refractory mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
